molecular formula C15H10BrFN2O3S B13932853 5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-99-3

5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13932853
CAS No.: 586391-99-3
M. Wt: 397.2 g/mol
InChI Key: XKUSMBUTMUARBC-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is an organic compound that features both bromine and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multi-step organic reactions. One common route starts with the bromination of 2-aminobenzoic acid to form 5-bromo-2-aminobenzoic acid. This intermediate is then reacted with 4-fluorobenzoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzoic acid

Uniqueness

5-Bromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid is unique due to the presence of both bromine and fluorine atoms, as well as the carbamothioyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

586391-99-3

Molecular Formula

C15H10BrFN2O3S

Molecular Weight

397.2 g/mol

IUPAC Name

5-bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10BrFN2O3S/c16-9-3-6-12(11(7-9)14(21)22)18-15(23)19-13(20)8-1-4-10(17)5-2-8/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

XKUSMBUTMUARBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O)F

Origin of Product

United States

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